1,5-Pentanediol diacrylate

Reactive Diluent Rheology UV/EB Curing

1,5-Pentanediol diacrylate (PDDA), also known as 1,5-pentanediyl bisacrylate, is a difunctional aliphatic acrylate monomer characterized by two reactive acrylate groups linked via a five-carbon linear alkyl chain. This structure confers a balance of moderate flexibility and reactivity in free-radical polymerizations.

Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
CAS No. 36840-85-4
Cat. No. B158939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Pentanediol diacrylate
CAS36840-85-4
Molecular FormulaC11H16O4
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCCCCOC(=O)C=C
InChIInChI=1S/C11H16O4/c1-3-10(12)14-8-6-5-7-9-15-11(13)4-2/h3-4H,1-2,5-9H2
InChIKeyXAMCLRBWHRRBCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Pentanediol Diacrylate (CAS 36840-85-4): A Bio-Based Difunctional Acrylate Monomer for UV/EB Curable Formulations


1,5-Pentanediol diacrylate (PDDA), also known as 1,5-pentanediyl bisacrylate, is a difunctional aliphatic acrylate monomer characterized by two reactive acrylate groups linked via a five-carbon linear alkyl chain. This structure confers a balance of moderate flexibility and reactivity in free-radical polymerizations [1]. PDDA is a clear to pale yellow liquid, typically stabilized with hydroquinone or MEHQ to prevent premature polymerization . It serves as a reactive diluent and crosslinking agent in ultraviolet (UV) and electron beam (EB) curable coatings, inks, adhesives, and 3D printing resins. Notably, PDDA can be derived from bio-based 1,5-pentanediol (1,5-PDO) sourced from renewable furfural, positioning it as a sustainable, cost-competitive alternative to the petroleum-based industry standard, 1,6-hexanediol diacrylate (HDDA) [2].

Why 1,5-Pentanediol Diacrylate Cannot Be Simply Substituted: Critical Performance and Regulatory Distinctions


Despite superficial similarities, difunctional acrylate monomers like 1,5-pentanediol diacrylate (PDDA) exhibit quantifiable differences in viscosity, sensitization potential, polymerization kinetics, and crosslinked network properties that preclude simple interchangeability with analogs like 1,6-hexanediol diacrylate (HDDA) or 1,4-butanediol diacrylate (BDDA). A formulator substituting PDDA for HDDA without reformulation may encounter altered rheology, unexpected cure speeds, or changes in final film mechanical properties. Furthermore, regulatory and safety profiles differ: PDDA demonstrates a distinct and less clear sensitization pattern in guinea pig maximization tests compared to HDDA, which is a known sensitizer [1]. Critically, PDDA is commercially available as a bio-based, renewable alternative, offering a quantifiable cost and sustainability advantage over its petroleum-derived counterparts [2]. These specific, data-backed differences mandate a scientific, rather than generic, approach to monomer selection.

Quantitative Differentiation Guide: 1,5-Pentanediol Diacrylate vs. Key Analogs


Comparative Viscosity of 1,5-Pentanediol Diacrylate vs. 1,6-Hexanediol Diacrylate and 1,4-Butanediol Diacrylate

1,5-Pentanediol diacrylate (PDDA) exhibits a lower viscosity compared to 1,6-hexanediol diacrylate (HDDA), a critical property for its role as a reactive diluent in UV/EB curable formulations. While specific numerical viscosity values for PDDA are less consistently reported than for HDDA in primary sources, the trend is well-established: PDDA, with its five-carbon spacer, is qualitatively described as 'low viscosity' [1] and a 'viscosity reducer' . For HDDA, commercial technical data sheets report a viscosity range of 5-12 mPa·s at 25°C . In contrast, 1,4-butanediol diacrylate (BDDA), with a shorter four-carbon chain, exhibits a comparable or slightly lower viscosity range of 2-15 mPa·s at 25°C . The lower viscosity of PDDA relative to HDDA allows for reduced usage of volatile organic solvents or non-reactive diluents, enabling higher solids, lower-VOC formulations.

Reactive Diluent Rheology UV/EB Curing

Distinct Skin Sensitization Potential of 1,5-Pentanediol Diacrylate vs. 1,6-Hexanediol Diacrylate

In a direct comparative study using the Guinea Pig Maximization Test (GPMT) and Freund's Complete Adjuvant Test (FCAT), 1,5-pentanediol diacrylate (PDDA) exhibited a fundamentally different challenge reaction pattern compared to the known sensitizer 1,6-hexanediol diacrylate (HDDA). While HDDA unequivocally sensitized a number of animals, the reaction pattern for PDDA (and its analogs 1,4-butanediol diacrylate and neopentane diol diacrylate) was atypical: positive reactions were observed only at the maximum non-irritant concentration at 24 hours in the day-21 challenge, with decreased or absent reactivity at 48 hours and in the second challenge at day 35. This pattern made it difficult to classify PDDA with certainty as a sensitizer, unlike HDDA [1]. This suggests PDDA may possess a lower or more complex sensitization profile than HDDA.

Toxicology Skin Sensitization Occupational Safety

Bio-Based 1,5-Pentanediol Diacrylate: A Sustainable and Cost-Competitive Alternative to Petroleum-Derived 1,6-Hexanediol Diacrylate

1,5-Pentanediol diacrylate (PDDA) can be synthesized from 1,5-pentanediol (1,5-PDO), which is commercially produced from renewably sourced furfural derived from biomass such as corncobs. This established, multi-step continuous process yields a monomer that is reported to be 'cost competitive' with its petroleum-derived counterpart, 1,6-hexanediol diacrylate (HDDA) [1]. The use of bio-based PDDA allows formulators to reduce their carbon footprint and diversify away from volatile petroleum feedstocks, offering a 'green' marketing advantage without incurring a significant cost penalty [2]. This is a quantifiable differentiation: the raw material source is fundamentally different (biomass vs. petroleum), and the commercial viability is supported by industrial partnerships for large-scale production .

Bio-Based Monomers Sustainability Supply Chain Diversification

Photoinitiated Polymerization Kinetics of 1,5-Pentanediol Diacrylate vs. Heteroatom-Containing Diacrylates

In a comparative study of photoinitiated polymerization kinetics, 1,5-pentanediol diacrylate (PDDA) was evaluated against two heteroatom-containing analogs: 2,2'-oxybisethanol diacrylate (oxygen-containing) and 2,2'-thiobisethanol diacrylate (sulfur-containing) [1]. Using isothermal differential scanning calorimetry (DSC) in air, PDDA exhibited a lower final conversion compared to the sulfur-containing monomer, which showed a markedly enhanced final conversion across the temperature range of 30-100°C. The study reported that the sulfide group prevented the drop in cure extent typically observed in argon at higher temperatures, a phenomenon PDDA would likely exhibit. While direct conversion values for PDDA vs. HDDA are not provided in this study, it establishes PDDA's baseline kinetic behavior: its conversion increases with temperature up to 100°C in air but would pass through a maximum at ~70°C in argon, typical of non-sulfur-containing diacrylates [2].

Photopolymerization Kinetics DSC Reactivity

Optimal Application Scenarios for 1,5-Pentanediol Diacrylate Based on Verified Evidence


High-Solids, Low-VOC UV/EB Curable Coatings and Inks

1,5-Pentanediol diacrylate (PDDA) is optimally deployed as a reactive diluent in high-solids UV/EB curable coatings, inks, and overprint varnishes. Its lower viscosity relative to HDDA allows formulators to reduce or eliminate volatile organic solvents while maintaining processable rheology for spraying, roll-coating, or inkjet printing [1]. The faster flow and improved wetting contribute to smooth, defect-free films. This scenario directly leverages the viscosity differential established in Evidence Item 1.

Formulations Requiring a Favorable Occupational Safety Profile for Dermal Contact

In applications where potential skin contact is a concern—such as in consumer goods, packaging inks, or certain adhesive applications—PDDA presents a potentially lower-risk alternative to HDDA. The distinct, atypical sensitization pattern observed in guinea pig studies suggests that PDDA may be a less potent or less consistent skin sensitizer [1]. This can simplify GHS hazard classification and reduce the administrative burden of managing a known sensitizer in the workplace. This scenario is a direct outcome of the toxicological evidence in Evidence Item 2.

Sustainable and Bio-Based Product Lines

For formulators seeking to develop or market products with a reduced carbon footprint and renewable content, PDDA is a compelling choice. Its synthesis from bio-based 1,5-PDO, derived from furfural (a product of biomass like corncobs), provides a verifiable sustainability advantage over petroleum-based HDDA [1]. Furthermore, it is commercially positioned as a cost-competitive 'drop-in' replacement, enabling a seamless transition to a 'green' formulation without economic penalty . This scenario is directly supported by Evidence Item 3.

UV-Curable Systems Requiring Controlled Reactivity and Oxygen Inhibition Management

The photopolymerization kinetics of PDDA, as a standard aliphatic diacrylate, provide a predictable baseline for formulators. Its behavior in air and argon environments, characterized by increasing conversion with temperature in air, is typical for its class [1]. This knowledge allows formulators to accurately predict and control cure speed and degree of conversion in industrial UV/EB lines, particularly when managing oxygen inhibition effects. This contrasts with heteroatom-containing monomers that exhibit enhanced reactivity and different atmospheric sensitivity. This scenario is informed by Evidence Item 4.

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